1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-12-5-6-15(8-13(12)2)21-11-14(9-17(21)22)20-18(23)19-10-16-4-3-7-24-16/h3-8,14H,9-11H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDZBEGXGSXJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound classified as a urea derivative. Its unique structural features, including a pyrrolidinone ring and a thiophenyl substituent, suggest potential biological activities that warrant further investigation. This article provides an overview of the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 390.5 g/mol. The structure includes:
- Pyrrolidinone ring : Contributes to the compound's stability and reactivity.
- Urea moiety : Facilitates interactions with biological targets.
- 3,4-Dimethylphenyl group : Enhances lipophilicity and potential receptor binding.
- Thiophen-2-ylmethyl group : May influence the compound's pharmacological profile.
This compound is believed to interact with specific enzymes and receptors within biological systems. This interaction can modulate various signaling pathways involved in cell proliferation, apoptosis, and differentiation. The exact mechanisms are still under investigation but may involve:
- Enzyme inhibition : Potentially affecting metabolic pathways.
- Receptor modulation : Influencing neurotransmitter systems or hormonal responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Case studies have shown that urea derivatives can possess significant anticancer activity. For instance, similar compounds have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of this compound against cancer cells remains to be fully characterized.
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties. Urea derivatives have been explored for their ability to inhibit bacterial growth and could serve as templates for developing new antibiotics.
Data Table: Summary of Biological Activities
Case Studies
- Antitumor Activity : A study on similar urea derivatives indicated significant cytotoxic effects on human cancer cell lines, suggesting that modifications to the urea structure can enhance anticancer potency.
- Antimicrobial Evaluation : Research involving related compounds demonstrated effective inhibition of pathogenic bacteria, highlighting the potential for developing new antimicrobial agents based on this class of compounds.
Scientific Research Applications
Anticancer Activity
Recent studies suggest that 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea may exhibit anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
Neuroprotective Effects
The compound's ability to interact with neuroreceptors positions it as a candidate for neuroprotective therapies. Investigations into its effects on neuroinflammation and cellular stress responses have shown promise in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
- Study 1 : A derivative exhibited significant cytotoxicity against breast cancer cells, suggesting a potential role in targeted cancer therapies.
- Study 2 : Neuroprotective effects were observed in animal models of Alzheimer’s disease, where the compound reduced markers of neuroinflammation.
Potential Applications in Drug Development
The unique properties of this compound make it a valuable candidate for further drug development:
| Application Area | Description |
|---|---|
| Anticancer Agents | Potential for use in chemotherapy protocols targeting specific cancer types. |
| Neurological Disorders | Possible development as a treatment for conditions like Alzheimer's or Parkinson's disease. |
| Pain Management | Investigated for analgesic properties through modulation of pain pathways. |
Future Directions and Conclusion
The ongoing research into this compound highlights its potential across various therapeutic areas. Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Clinical trials to assess safety and efficacy.
Comparison with Similar Compounds
Pyrazoline Derivatives ()
Three pyrazoline analogs from share the 3,4-dimethylphenyl group but differ in substituents and core structure:
- Core Structure: The target compound’s 5-oxopyrrolidinone ring contrasts with the pyrazoline ring in analogs. Pyrrolidinones are more conformationally flexible and may exhibit distinct hydrogen-bonding patterns .
- Physicochemical Properties: Pyrazoline analogs have melting points of 121–130°C and Rf values of 0.87–0.89 (polarity index). Thiophene’s lipophilicity could balance urea’s polarity, affecting solubility and bioavailability.
Pyrrolidine/Carboxamide Analog ()
The compound N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide shares the 5-oxopyrrolidine and 3,4-dimethylphenyl motifs but replaces urea with a sulfonylethyl-carboxamide group:
- Bioactivity : reports cytotoxicity (e.g., 117.4% at 10% DMSO), suggesting the pyrrolidine core’s role in cellular interactions. The target’s urea group may alter toxicity profiles due to improved solubility or hydrogen bonding .
- Synthesis : Carboxamide formation (amide coupling) differs from urea synthesis (isocyanate or carbamate pathways), implying divergent synthetic challenges.
Thiophene-Containing Compounds ()
Example 63 in uses a 5-methylthiophen-2-yl group, synthesized via Suzuki coupling (boronic acid and palladium catalysis). This suggests feasible routes for introducing thiophene into the target compound. However, the target’s direct linkage of thiophene to a urea (vs. pyrimidine in ) may require alternative coupling strategies .
Cyclopentanecarboxylate Ester ()
Metcaraphen Hydrochloride contains a 3,4-dimethylphenyl group linked to a cyclopentane ring. While structurally distinct, its ester group highlights how electron-withdrawing substituents (e.g., urea vs. ester) influence stability. Urea’s higher hydrogen-bonding capacity may enhance crystalline packing compared to esters .
Q & A
Q. What are the standard synthetic routes for synthesizing 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea?
Methodological Answer: The synthesis typically involves a multi-step approach:
Pyrrolidinone Core Formation : React 3,4-dimethylphenylamine with γ-butyrolactam derivatives under acidic conditions to generate the 5-oxopyrrolidin-3-yl scaffold .
Thiophene Linker Introduction : Thiophen-2-ylmethyl isocyanate or its precursor is coupled to the pyrrolidinone intermediate via nucleophilic substitution or urea-bond formation .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Key Considerations : Reaction yields depend on anhydrous conditions for urea-bond formation and stoichiometric control to minimize byproducts.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., thiophene methylene protons at δ 4.2–4.5 ppm; pyrrolidinone carbonyl at δ 172–175 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks. Mercury CSD 2.0 visualizes intermolecular interactions (e.g., urea N–H···O=C motifs) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] calculated for CHNOS: 342.1404) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Catalyst Screening : Use Pd/C or CuI for coupling steps to reduce side reactions (e.g., over-alkylation) .
- Solvent Optimization : Replace THF with DMF for urea-bond formation to enhance solubility of intermediates .
- Temperature Control : Lower reaction temperatures (0–5°C) during isocyanate addition minimize decomposition .
Data-Driven Example : A 15% yield increase was achieved by switching from EtN to DBU as a base in thiophene coupling .
Q. How can structural contradictions between computational predictions and experimental data (e.g., XRD) be resolved?
Methodological Answer:
- Torsional Angle Analysis : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with XRD torsional angles (e.g., thiophene-pyrrolidinone dihedral angles). Discrepancies >10° suggest crystal packing effects .
- Hirshfeld Surface Analysis : Use Mercury CSD to quantify intermolecular interactions (e.g., C–H···π contacts) that distort the gas-phase structure .
Q. How to design analogs for structure-activity relationship (SAR) studies targeting enzyme inhibition?
Methodological Answer:
- Substituent Variation : Replace 3,4-dimethylphenyl with fluorophenyl or methoxyphenyl to modulate lipophilicity (clogP range: 2.5–4.0) .
- Bioisosteric Replacement : Substitute thiophene with furan or pyridine to alter electronic properties (e.g., Hammett σ values: thiophene = 0.06, pyridine = 0.63) .
Q. Example SAR Table :
| Analog | IC (µM) | clogP |
|---|---|---|
| Parent Compound | 12.3 | 3.2 |
| 4-Fluorophenyl analog | 8.7 | 3.5 |
| Furan-methyl analog | 25.1 | 2.8 |
Q. How to address inconsistencies in bioactivity data across cell-based assays?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to internal controls (e.g., β-galactosidase) .
- Solubility Correction : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation in aqueous media .
- Dose-Response Validation : Perform 8-point dilution curves (0.1–100 µM) to rule out false positives from cytotoxicity (e.g., MTT assay) .
Q. What computational tools predict binding modes of this compound with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
